molecular formula C14H19N3O4S B2899811 2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 2034591-58-5

2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2899811
M. Wt: 325.38
InChI Key: GVBXRPQNGPURDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C14H19N3O4S and its molecular weight is 325.38. The purity is usually 95%.
BenchChem offers high-quality 2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-amine with tetrahydrofuran-2-carbaldehyde, followed by acetylation with acetic anhydride and N-methylation with methyl iodide.

Starting Materials
3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-amine, tetrahydrofuran-2-carbaldehyde, acetic anhydride, methyl iodide

Reaction
Step 1: Reaction of 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-amine with tetrahydrofuran-2-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate to form 2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide., Step 2: Acetylation of the intermediate product with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine to form the corresponding acetyl derivative., Step 3: N-methylation of the acetyl derivative with methyl iodide in the presence of a base such as potassium carbonate or sodium hydroxide to form the final product, 2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide.

properties

IUPAC Name

2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-16-12-6-2-3-7-13(12)17(22(16,19)20)10-14(18)15-9-11-5-4-8-21-11/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBXRPQNGPURDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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